GZD856

Description

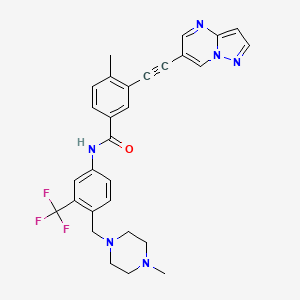

The exact mass of the compound 4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-(2-pyrazolo[1,5-a]pyrimidin-6-ylethynyl)benzamide is 532.21984399 g/mol and the complexity rating of the compound is 910. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-(2-pyrazolo[1,5-a]pyrimidin-6-ylethynyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27F3N6O/c1-20-3-5-23(15-22(20)6-4-21-17-33-27-9-10-34-38(27)18-21)28(39)35-25-8-7-24(26(16-25)29(30,31)32)19-37-13-11-36(2)12-14-37/h3,5,7-10,15-18H,11-14,19H2,1-2H3,(H,35,39) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSLXBWOKEGSUPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CN5C(=CC=N5)N=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27F3N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GZD856: A Technical Guide to its Mechanism of Action as a Potent Bcr-Abl Inhibitor

Introduction

GZD856 is an orally bioavailable, third-generation tyrosine kinase inhibitor (TKI) designed to overcome resistance to earlier-generation TKIs in the treatment of Chronic Myeloid Leukemia (CML). The primary driver of CML is the constitutively active Bcr-Abl fusion protein, a product of the Philadelphia chromosome translocation. While drugs like imatinib have revolutionized CML treatment, the emergence of resistance mutations, particularly the T315I "gatekeeper" mutation, has necessitated the development of novel inhibitors. This compound has demonstrated significant efficacy against both wild-type Bcr-Abl and the T315I mutant, offering a promising therapeutic option for patients with resistant CML. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical data, experimental methodologies, and visual representations of its effects on key signaling pathways.

Molecular Target and Binding

The primary molecular target of this compound is the Bcr-Abl tyrosine kinase. This compound effectively inhibits both the wild-type and the T315I mutant forms of this enzyme. The T315I mutation involves the substitution of a threonine residue with a bulkier isoleucine at the gatekeeper position of the ATP-binding pocket, which sterically hinders the binding of many first and second-generation TKIs.

Molecular docking studies have revealed that this compound binds to the ATP-binding site of the Bcr-Abl kinase in its DFG-out (inactive) conformation. The pyrazolo[1,5-a]pyrimidine core of this compound forms a crucial hydrogen bond with the backbone NH of Met318 in the hinge region. Additionally, the amide group forms two hydrogen bonds with the side chains of Glu286 and Asp381. The trifluoromethylphenyl moiety extends into a deep hydrophobic pocket, while the alkynyl linker makes favorable van der Waals contact with the isoleucine at position 315, thereby avoiding the steric clash that renders other inhibitors ineffective against the T315I mutant.[1]

Quantitative Data

The potency of this compound has been quantified through various in vitro assays, demonstrating its strong inhibitory activity against Bcr-Abl kinase and the proliferation of Bcr-Abl-positive leukemia cell lines.

Table 1: In Vitro Kinase Inhibition

| Target | This compound IC50 (nM) | Ponatinib IC50 (nM) | Imatinib IC50 (nM) | Nilotinib IC50 (nM) |

| Bcr-AblWT | 19.9 | Not Reported | 98.2 | 43.5 |

| Bcr-AblT315I | 15.4 | Similar to this compound | >10,000 | >10,000 |

Data sourced from Liu et al., 2017.[1]

Table 2: Cellular Antiproliferative Activity

| Cell Line | Bcr-Abl Status | This compound IC50 (nM) | Imatinib IC50 (nM) | Nilotinib IC50 (nM) | Ponatinib IC50 (nM) |

| K562 | Wild-type | 2.2 | 189 | 6.5 | 0.5 |

| Ba/F3WT | Wild-type | 0.64 | 500 | 22 | 0.16 |

| Ba/F3T315I | T315I Mutant | 10.8 | 10,160 | 1461 | 6.5 |

| K562R (Q252H) | Q252H Mutant | 67.0 | 6050 | 350 | Not Determined |

| MOLT-4 | Bcr-Abl Negative | 499.4 | 48,500 | 20,400 | 7.8 |

| U937 | Bcr-Abl Negative | 2001.0 | 16,000 | 9520 | 1.0 |

Data sourced from Liu et al., 2017.[1]

Signaling Pathway Inhibition

This compound effectively suppresses the downstream signaling cascade initiated by the constitutively active Bcr-Abl kinase. Western blot analyses have demonstrated that treatment with this compound leads to a dose-dependent decrease in the phosphorylation of Bcr-Abl itself, as well as its key downstream substrates, Crkl (v-crk sarcoma virus CT10 oncogene homolog-like) and STAT5 (Signal Transducer and Activator of Transcription 5).[1] The inhibition of these pathways ultimately leads to the induction of apoptosis and the suppression of proliferation in Bcr-Abl-positive cells.

Caption: this compound inhibits the autophosphorylation of Bcr-Abl, blocking downstream signaling through Crkl and STAT5.

Experimental Protocols

The following are representative protocols for the key experiments used to elucidate the mechanism of action of this compound. These are based on standard laboratory procedures and the information available in the cited literature.

Cellular Proliferation Assay (MTT Assay)

-

Cell Culture: K562 and Ba/F3 cells (wild-type and T315I expressing) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Ba/F3 cells require the addition of 1 ng/mL of murine IL-3 for growth in the absence of Bcr-Abl activity. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Assay Procedure:

-

Cells are seeded in 96-well plates at a density of 5 x 103 cells/well.

-

This compound is serially diluted in culture medium and added to the wells to achieve a range of final concentrations.

-

Plates are incubated for 72 hours.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

-

The absorbance at 570 nm is measured using a microplate reader.

-

IC50 values are calculated using non-linear regression analysis.

-

Western Blot Analysis

-

Cell Lysis: K562 or Ba/F3 cells are treated with various concentrations of this compound for 4 hours. Cells are then harvested and lysed in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies against p-Bcr-Abl, Bcr-Abl, p-Crkl, Crkl, p-STAT5, STAT5, and a loading control (e.g., β-actin or GAPDH).

-

The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.

-

Caption: Workflow for Western blot analysis of Bcr-Abl signaling pathway inhibition by this compound.

In Vivo Xenograft Studies

-

Animal Model: Female athymic nude mice (4-6 weeks old) are used.

-

Tumor Implantation:

-

For the K562 model, 5 x 106 K562 cells in 100 µL of PBS are injected subcutaneously into the right flank of the mice.

-

For the Ba/F3T315I model, 1 x 107 Ba/F3T315I cells in 100 µL of PBS are injected subcutaneously.

-

-

Drug Administration: When tumors reach a palpable size (e.g., 100-200 mm3), mice are randomized into treatment and control groups. This compound is administered orally once daily.

-

Efficacy Evaluation: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length x width2)/2. Body weight is monitored as an indicator of toxicity. At the end of the study, tumors are excised and may be used for further analysis (e.g., Western blot).

Conclusion

This compound is a potent, orally bioavailable inhibitor of the Bcr-Abl tyrosine kinase, with significant activity against both the wild-type enzyme and the clinically important T315I resistance mutant. Its mechanism of action involves direct binding to the ATP-binding site of Bcr-Abl, leading to the inhibition of its kinase activity and the suppression of downstream signaling pathways involving Crkl and STAT5. This ultimately results in the inhibition of cell proliferation and the induction of apoptosis in Bcr-Abl-positive leukemia cells. Preclinical in vivo studies have confirmed its anti-tumor efficacy. These findings establish this compound as a promising therapeutic agent for the treatment of CML, particularly in patients who have developed resistance to other TKIs.

References

GZD856: A Technical Guide to a Third-Generation Bcr-Abl T315I Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm driven by the constitutively active Bcr-Abl tyrosine kinase. While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, the emergence of drug resistance, particularly through the T315I "gatekeeper" mutation, presents a significant clinical challenge. This mutation confers resistance to first and second-generation TKIs. GZD856 is a novel, orally bioavailable, third-generation Bcr-Abl inhibitor designed specifically to overcome this resistance. This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and preclinical data of this compound.

Introduction: The Challenge of the Bcr-Abl T315I Mutation

CML is characterized by the Philadelphia chromosome, a translocation that creates the BCR-ABL fusion gene.[1][2] The resulting Bcr-Abl protein is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and survival through downstream signaling pathways like RAS/MAPK, PI3K/AKT, and JAK/STAT.[3][4]

The development of TKIs, such as imatinib, was a landmark achievement in targeted cancer therapy. However, a primary mechanism of acquired resistance is the development of point mutations in the Abl kinase domain.[1][5] The T315I mutation, where threonine is replaced by a bulkier isoleucine at the gatekeeper position, sterically hinders the binding of many TKIs to the ATP-binding pocket, rendering them ineffective.[1][4] This has necessitated the development of third-generation inhibitors capable of targeting this resistant mutant.

Discovery and Synthesis of this compound

This compound was discovered as a potent Bcr-Abl inhibitor that maintains significant activity against the T315I gatekeeper mutant.[5] Its development aimed to create an orally bioavailable compound that could effectively suppress both the native (wild-type) and T315I mutant forms of the Bcr-Abl kinase.[5][6][7]

Drug Discovery Workflow

The discovery of this compound followed a structured drug discovery and development process, beginning with the identification of the resistant T315I target and culminating in a promising preclinical candidate.

Caption: Workflow for the discovery and preclinical validation of this compound.

Chemical Synthesis

The synthesis of this compound involves a multi-step process utilizing sequential site-selective cross-coupling reactions. A key strategy involves the regio-controlled Sonogashira-type coupling on a 2,6-dibromopyrazolo[1,5-a]pyrimidine core. This is followed by subsequent coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig to introduce the final functional groups, yielding the this compound compound.[8]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor. It is designed to fit within the ATP-binding pocket of the Bcr-Abl kinase, including the T315I mutant, thereby preventing the binding of ATP.[1] This action blocks the autophosphorylation of Bcr-Abl and the subsequent phosphorylation of its downstream substrates, effectively shutting down the pro-survival signaling cascades.[1][5]

Bcr-Abl Signaling Pathway Inhibition

The Bcr-Abl oncoprotein activates multiple downstream pathways critical for leukemic cell survival and proliferation. This compound's inhibition of Bcr-Abl leads to the deactivation of these pathways.

Caption: this compound inhibits Bcr-Abl, blocking multiple oncogenic signaling pathways.

Preclinical Data

This compound has demonstrated potent activity in a range of preclinical studies, showcasing its efficacy against both wild-type and T315I-mutant Bcr-Abl.

In Vitro Kinase and Cellular Proliferation Assays

This compound potently inhibits the kinase activity of both native and T315I mutant Bcr-Abl.[5] This enzymatic inhibition translates to strong anti-proliferative effects in leukemia cell lines expressing these kinases.[5][6]

Table 1: Kinase Inhibition Profile of this compound

| Target Kinase | This compound IC₅₀ (nM) |

|---|---|

| Bcr-Abl (Native) | 19.9 |

| Bcr-Abl (T315I) | 15.4 |

Data sourced from Lu et al., J Enzyme Inhib Med Chem, 2017.[5]

Table 2: Anti-proliferative Activity of this compound in Leukemia Cell Lines

| Cell Line | Bcr-Abl Status | This compound IC₅₀ (nM) | Ponatinib IC₅₀ (nM) | Imatinib IC₅₀ (nM) |

|---|---|---|---|---|

| K562 | Bcr-Abl (Native) | 2.2 | 0.5 | 189 |

| Ba/F3 | Bcr-Abl (Native) | 0.64 | 0.16 | 500 |

| Ba/F3 | Bcr-Abl (T315I) | 10.8 | 6.5 | 10,160 |

| K562R | Bcr-Abl (Q252H) | 67.0 | ND | 6,050 |

| MOLT-4 | Bcr-Abl Negative | 499.4 | 7.8 | >48,500 |

| U937 | Bcr-Abl Negative | 2001.0 | 1.0 | >16,000 |

ND: Not Detected. Data sourced from Lu et al., J Enzyme Inhib Med Chem, 2017.[5]

In Vivo Efficacy in Xenograft Models

In mouse xenograft models, orally administered this compound demonstrated potent and dose-dependent tumor growth suppression.[5] The anti-tumor efficacy was observed in models bearing both native Bcr-Abl (K562 cells) and, crucially, the Bcr-Abl T315I mutant (Ba/F3 cells).[5][6]

Key Experimental Protocols

Kinase Inhibition Assay

-

Objective: To determine the concentration of this compound required to inhibit 50% of Bcr-Abl kinase activity (IC₅₀).

-

Methodology:

-

Recombinant Bcr-Abl (native or T315I mutant) enzyme is incubated in a kinase assay buffer.

-

A specific peptide substrate and ATP are added to the reaction mixture.

-

Serial dilutions of this compound (or control inhibitors) are added to the wells.

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method (e.g., ADP-Glo™ Kinase Assay).

-

IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.

-

Cellular Anti-proliferation Assay

-

Objective: To measure the effect of this compound on the proliferation of Bcr-Abl-positive and negative cell lines.

-

Methodology:

-

Leukemia cells (e.g., K562, Ba/F3-WT, Ba/F3-T315I) are seeded in 96-well plates at a predetermined density.

-

Cells are treated with a range of concentrations of this compound for a period of 48-72 hours.

-

Cell viability is assessed using a metabolic assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo®, which measures ATP levels as an indicator of viable cells.

-

Absorbance or luminescence is read using a plate reader.

-

IC₅₀ values are determined from the dose-response curves.

-

Western Blot Analysis

-

Objective: To confirm that this compound inhibits Bcr-Abl signaling within the cell.

-

Methodology:

-

Cells (e.g., K562, Ba/F3) are treated with various concentrations of this compound for a short duration (e.g., 4 hours).[5][9]

-

Cells are harvested and lysed to extract total proteins.

-

Protein concentration is quantified using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against phosphorylated Bcr-Abl (p-Bcr-Abl), total Bcr-Abl, phosphorylated STAT5 (p-STAT5), total STAT5, and a loading control (e.g., GAPDH or β-actin).

-

After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate. A dose-dependent decrease in the phosphorylation of Bcr-Abl and its downstream targets (like STAT5 and Crkl) indicates effective target engagement.[5][10]

-

Conclusion

This compound is a potent, orally bioavailable third-generation TKI that effectively inhibits both native and T315I-mutant Bcr-Abl.[5] Its strong performance in preclinical in vitro and in vivo models demonstrates its ability to overcome the most common form of clinical resistance to first and second-generation TKIs.[5][6] These findings establish this compound as a promising clinical candidate for the treatment of CML patients who have developed resistance due to the T315I mutation.

References

- 1. What are Bcr-Abl T315I inhibitors and how do they work? [synapse.patsnap.com]

- 2. ashpublications.org [ashpublications.org]

- 3. genesandcancer.com [genesandcancer.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Synthesis and identification of this compound as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and identification of this compound as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Conformational control inhibition of the BCR-ABL1 tyrosine kinase, including the gatekeeper T315I mutant, by the switch-control inhibitor DCC-2036 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to GZD856 in Chronic Myelogenous Leukemia (CML) Models

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of the preclinical investigation of GZD856, a novel Bcr-Abl tyrosine kinase inhibitor (TKI), in various chronic myelogenous leukemia (CML) models. It details the compound's efficacy against wild-type and mutant Bcr-Abl, its mechanism of action, and the experimental protocols used for its evaluation.

Introduction: The Challenge of TKI Resistance in CML

Chronic Myelogenous Leukemia (CML) is a myeloproliferative neoplasm characterized by the t(9;22) chromosomal translocation, which creates the Philadelphia chromosome and the subsequent BCR-ABL1 fusion gene.[1][2][3] This fusion gene encodes a constitutively active tyrosine kinase, a key driver of the disease.[2][3] The development of tyrosine kinase inhibitors (TKIs) like Imatinib revolutionized CML treatment.[1][4] However, a significant clinical challenge is the emergence of drug resistance, primarily through point mutations in the Abl kinase domain.[2][5]

The "gatekeeper" T315I mutation is particularly problematic, as it confers resistance to first and second-generation TKIs, including imatinib, nilotinib, and dasatinib, by disrupting critical contact interactions between the inhibitor and the enzyme.[6] This has driven the development of third-generation inhibitors capable of overcoming this specific resistance mechanism. This compound has been identified as a novel, orally bioavailable Bcr-Abl inhibitor designed to be effective against both native Bcr-Abl and the resistant T315I mutant.[5][7]

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

This table presents the half-maximal inhibitory concentration (IC50) values of this compound against the enzymatic activity of wild-type (WT) Bcr-Abl and the T315I mutant form. Data for other TKIs are included for comparison.

| Compound | Bcr-AblWT IC50 (nM) | Bcr-AblT315I IC50 (nM) |

| This compound | 19.9[5][7] | 15.4[5][7] |

| Imatinib | 98.2[5] | >10,000 |

| Nilotinib | 43.5[5] | >10,000 |

| Ponatinib | 5.4 | 12.7 |

Data sourced from Lu et al., 2017.[5]

Table 2: Antiproliferative Activity of this compound in CML Cell Lines

This table shows the IC50 values of this compound in inhibiting the proliferation of various CML-relevant cell lines, including those expressing wild-type Bcr-Abl and the T315I mutation.

| Cell Line | Bcr-Abl Status | This compound IC50 (nM) |

| K562 | Bcr-AblWT | 2.2[5][7] |

| Ba/F3 | Bcr-AblWT | 0.64[5][7] |

| Ba/F3 | Bcr-AblT315I | 10.8[5][7] |

| K562R | Bcr-AblQ252H | 67.0[5] |

| MOLT4 | Bcr-Abl Negative | >10,000 |

| U937 | Bcr-Abl Negative | >10,000 |

Data sourced from Lu et al., 2017.[5]

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by directly inhibiting the kinase activity of the Bcr-Abl oncoprotein. This action blocks the phosphorylation of downstream substrates, thereby interrupting the signaling cascades that drive cell proliferation and survival in CML cells. Western blot analyses have confirmed that this compound effectively suppresses the phosphorylation of both Bcr-Abl and its key downstream effectors, STAT5 and Crkl, in a dose-dependent manner in cells expressing either wild-type or T315I mutant Bcr-Abl.[5]

Caption: this compound inhibits the Bcr-Abl kinase, blocking downstream signaling.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the studies investigating this compound.

Western Blot Analysis

This protocol was used to assess the inhibitory effect of this compound on Bcr-Abl signaling pathways.

-

Cell Culture and Treatment: K562, Ba/F3WT, and Ba/F3T315I cells were cultured and treated with varying concentrations of this compound for 4 hours.[8]

-

Lysate Preparation: Following treatment, cells were collected and dissolved in 1x SDS sample lysis buffer. The lysates were sonicated and boiled to denature proteins.[5]

-

Electrophoresis: The supernatant of the cell lysate was loaded onto 8–12% SDS-PAGE gels for protein separation by electrophoresis.[5]

-

Protein Transfer: Separated proteins were electrically transferred to a Polyvinylidene difluoride (PVDF) membrane.[5]

-

Blocking and Antibody Incubation: The membrane was blocked to prevent non-specific binding. It was then incubated with primary antibodies specific for total and phosphorylated forms of Bcr-Abl, STAT5, and Crkl, followed by incubation with a corresponding secondary antibody.

-

Detection: The protein bands were visualized using an appropriate detection system to assess the levels of protein phosphorylation.

In Vivo Xenograft Tumor Model

This protocol was employed to evaluate the anti-tumor efficacy of this compound in a living organism.

Caption: Workflow for the in vivo CML xenograft model experiments.

Protocol Steps:

-

Cell Implantation: Human CML K562 cells or Ba/F3 cells expressing Bcr-AblT315I were subcutaneously injected into immunocompromised mice.[5]

-

Tumor Establishment: The tumors were allowed to grow to a predetermined size.

-

Treatment Administration: Mice were randomized into groups and treated orally, once daily, with this compound at specified doses (e.g., 10 mg/kg for K562 models; 20 and 50 mg/kg for Ba/F3T315I models). A vehicle control group was also included.[5]

-

Efficacy Monitoring: The treatment was carried out for 16 consecutive days. During this period, tumor size and mouse body weight were regularly monitored to assess efficacy and toxicity.[5]

-

Data Analysis: The primary endpoint was the suppression of tumor growth in the this compound-treated groups compared to the vehicle control group.[6]

Rationale for this compound Development

The development of this compound was a direct response to a critical unmet need in CML therapy. The logical framework underpinning its creation addresses the failure of existing treatments in a specific, mutation-defined patient population.

Caption: Logical framework for the development of this compound against T315I-mutant CML.

Conclusion

The preclinical data strongly support this compound as a potent inhibitor of both wild-type and T315I mutant Bcr-Abl. It effectively inhibits the proliferation of CML cells in vitro and demonstrates significant anti-tumor efficacy in vivo in CML xenograft models.[5] These findings indicate that this compound is a promising therapeutic candidate for CML patients, particularly those who have developed resistance to earlier-generation TKIs due to the T315I mutation.[7] Further clinical development is warranted to establish its safety and efficacy in human patients.

References

- 1. Different In Vitro Models of Chronic Myeloid Leukemia Show Different Characteristics: Biological Replicates Are Not Biologically Equivalent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Role of New Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resistance to Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia—From Molecular Mechanisms to Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and identification of this compound as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and identification of this compound as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

GZD856 kinase selectivity profile against a panel of kinases

For Researchers, Scientists, and Drug Development Professionals

Introduction

GZD856 is a potent, orally bioavailable inhibitor of the Bcr-Abl tyrosine kinase, including the gatekeeper T315I mutant, which confers resistance to many first and second-generation tyrosine kinase inhibitors (TKIs) in the treatment of Chronic Myeloid Leukemia (CML).[1][2] This technical guide provides a comprehensive overview of the kinase selectivity profile of this compound, based on currently available data. It includes a summary of its inhibitory activity, detailed experimental protocols for relevant assays, and visualizations of the targeted signaling pathway and experimental workflows.

Kinase Selectivity Profile of this compound

This compound has demonstrated high potency against its primary targets, the wild-type Bcr-Abl kinase and its T315I mutant. While a comprehensive KINOMEscan panel profiling this compound against a wide array of kinases is not publicly available, existing data from various studies allow for a preliminary assessment of its selectivity.

Primary Target Inhibition

The primary targets of this compound are the Bcr-Abl fusion protein's wild-type and T315I mutant forms. The T315I mutation is a significant clinical challenge as it prevents the binding of many TKIs. This compound was designed to overcome this resistance mechanism.[1]

Off-Target Kinase Activity

Limited data is available on the broader off-target profile of this compound. One study has reported its inhibitory activity against Platelet-Derived Growth Factor Receptors alpha and beta (PDGFRα/β). Further comprehensive screening is necessary to fully elucidate its off-target interactions.

Data Presentation

The following tables summarize the available quantitative data on the inhibitory activity of this compound against its known kinase targets.

| Kinase Target | IC50 (nM) | Reference |

| Bcr-Abl (Wild-Type) | 19.9 | [1] |

| Bcr-Abl (T315I Mutant) | 15.4 | [1] |

Table 1: Inhibitory Activity of this compound against Primary Bcr-Abl Targets

| Kinase Target | IC50 (nM) | Reference |

| PDGFRα | 68.6 | |

| PDGFRβ | 136.6 |

Table 2: Inhibitory Activity of this compound against Off-Target Kinases

Experimental Protocols

The following section details the methodologies used in the key experiments cited for determining the kinase inhibition profile of this compound.

Z'-LYTE™ FRET-Based Kinase Assay

The inhibitory activity of this compound against Bcr-Abl kinases was determined using the Z'-LYTE™ assay, a fluorescence resonance energy transfer (FRET) based method.[1]

Principle: This assay measures the extent of phosphorylation of a synthetic peptide substrate by the target kinase. The peptide is labeled with two fluorophores, a donor (e.g., Coumarin) and an acceptor (e.g., Fluorescein), which constitute a FRET pair. When the peptide is unphosphorylated, it can be cleaved by a development reagent protease, separating the two fluorophores and disrupting FRET. Phosphorylation of the peptide protects it from cleavage, thus maintaining the FRET signal. The ratio of donor to acceptor emission is used to calculate the percentage of phosphorylation.

Experimental Workflow:

Caption: Workflow for the Z'-LYTE™ FRET-based kinase assay.

Signaling Pathway Analysis

This compound primarily targets the constitutively active Bcr-Abl kinase, a hallmark of CML. The Bcr-Abl oncoprotein drives tumor cell proliferation and survival through the activation of several downstream signaling pathways.

Bcr-Abl Signaling Pathway

The diagram below illustrates the major signaling cascades activated by the Bcr-Abl kinase. This compound, by inhibiting Bcr-Abl, effectively blocks these downstream pathways.

References

- 1. Synthesis and identification of this compound as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and identification of this compound as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rational Design of GZD856: A Scaffold Hopping Approach from Ponatinib to Overcome T315I-Mutant Bcr-Abl

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The emergence of the T315I "gatekeeper" mutation in the Bcr-Abl kinase is a significant clinical challenge in the treatment of Chronic Myeloid Leukemia (CML), conferring resistance to most approved tyrosine kinase inhibitors (TKIs). Ponatinib, a third-generation TKI, is effective against this mutation but is associated with cardiovascular toxicities. This technical guide details the design, synthesis, and biological evaluation of GZD856, a novel and potent Bcr-Abl inhibitor developed through a scaffold hopping strategy from ponatinib. By substituting the imidazo[1,2-b]pyridazine core of ponatinib with a pyrazolo[1,5-a]pyrimidine scaffold, this compound retains potent activity against both wild-type and T315I-mutant Bcr-Abl while exhibiting a distinct pharmacological profile. This document provides a comprehensive overview of the preclinical data, including detailed experimental methodologies, for researchers and professionals in the field of drug discovery and development.

Introduction: The Challenge of T315I-Mutant Bcr-Abl and the Rationale for this compound

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, encoding the constitutively active Bcr-Abl tyrosine kinase, a key driver of CML pathogenesis. The development of tyrosine kinase inhibitors (TKIs) has revolutionized CML treatment. However, the efficacy of first and second-generation TKIs is often compromised by the emergence of resistance mutations in the Abl kinase domain.

The T315I mutation, occurring at the "gatekeeper" residue, is particularly problematic as it confers resistance to imatinib, nilotinib, and dasatinib by sterically hindering drug binding. Ponatinib was developed to overcome this resistance and is potent against the T315I mutant.[1] However, its use is associated with a risk of serious vascular occlusive events. This has driven the search for new T315I inhibitors with improved safety profiles.

This compound was designed to address this unmet medical need. The core design strategy involved "scaffold hopping" from the known T315I inhibitor, ponatinib.[2][3] This approach aims to retain the key pharmacophoric features required for potent inhibition while altering the core chemical scaffold to potentially improve properties such as selectivity and safety.

The Scaffold Hopping Strategy: From Ponatinib to this compound

The design of this compound was initiated by analyzing the binding mode of ponatinib with the Bcr-Abl kinase. A key interaction is the hydrogen bond formation between the imidazo[1,2-b]pyridazine core of ponatinib and the hinge region of the kinase domain. The scaffold hopping approach aimed to replace this five-fused-six membered ring system with a different heterocyclic core that could maintain this critical interaction while altering the overall molecular properties. The pyrazolo[1,5-a]pyrimidine, a six-fused-five membered ring, was selected as a suitable replacement.[2][3]

References

GZD856: An In-Depth Analysis of In Vitro Antiproliferative Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antiproliferative activity of GZD856, a potent, orally bioavailable inhibitor of the Bcr-Abl tyrosine kinase. The information presented herein is curated from peer-reviewed scientific literature to support ongoing research and development efforts in oncology.

Executive Summary

This compound is a novel Bcr-Abl inhibitor that has demonstrated significant efficacy against both wild-type Bcr-Abl and the clinically challenging T315I mutant, a common source of resistance to first- and second-generation tyrosine kinase inhibitors (TKIs).[1][2] This compound also exhibits inhibitory activity against other kinases, such as PDGFRα/β. Its potent antiproliferative effects have been observed in a range of leukemia and lung cancer cell lines. This document details the quantitative measures of its activity, the experimental protocols used for its evaluation, and the signaling pathways it modulates.

Data Presentation: Quantitative Antiproliferative Activity

The potency of this compound has been quantified through the determination of half-maximal inhibitory concentration (IC50) values across various enzymatic assays and cancer cell lines.

Table 1: Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| Bcr-Abl (Wild-Type) | 19.9[1][3] |

| Bcr-Abl (T315I Mutant) | 15.4[1][3] |

| PDGFRα | 68.6 |

| PDGFRβ | 136.6 |

Table 2: Cellular Antiproliferative Activity of this compound

| Cell Line | Cancer Type | Bcr-Abl Status | IC50 (nM) |

| K562 | Chronic Myeloid Leukemia | Positive (Wild-Type) | 2.2[1] |

| Ba/F3 WT | Pro-B Cell Line | Expressing Bcr-Abl WT | 0.64[1] |

| Ba/F3 T315I | Pro-B Cell Line | Expressing Bcr-Abl T315I | 10.8[1] |

| K562R (Q252H) | Imatinib-Resistant CML | Positive (Mutant) | 67.0 |

| H1703 | Non-Small Cell Lung Cancer | PDGFRα-overexpressing | 250[4] |

| MOLT-4 | Acute Lymphoblastic Leukemia | Negative | 499.4 |

| U937 | Histiocytic Lymphoma | Negative | 2001.0 |

| HFL-1 | Normal Human Lung Fibroblast | N/A | 6780 |

Experimental Protocols

The following sections describe the methodologies employed to ascertain the in vitro antiproliferative activity and mechanism of action of this compound.

Cellular Antiproliferation (MTT) Assay

The antiproliferative activity of this compound was primarily determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[7]

Protocol:

-

Cell Plating: Cancer cell lines are seeded in 96-well plates at a predetermined density (e.g., 1,000 to 100,000 cells per well) and allowed to adhere and recover overnight under standard cell culture conditions (37°C, 5% CO2).

-

Compound Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0.0032 to 10 µM) for a specified incubation period, typically 72 hours.[4]

-

MTT Addition: Following incubation, MTT reagent (typically 5 mg/mL in PBS) is added to each well.[7][8]

-

Formazan Formation: The plates are incubated for an additional 2 to 4 hours, allowing viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.[8]

-

Solubilization: A solubilizing agent (e.g., acidified isopropanol or a detergent solution) is added to each well to dissolve the formazan crystals.[9]

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a spectrophotometer at a wavelength between 500 and 600 nm (commonly 570 nm).[8][9]

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls. The IC50 value, the concentration of this compound that inhibits cell proliferation by 50%, is then determined from the dose-response curve.

Western Blot Analysis for Signaling Pathway Modulation

To confirm the inhibitory effect of this compound on its target kinase and downstream signaling pathways, Western blot analysis was performed.[3]

Protocol:

-

Cell Treatment: K562 and Ba/F3 cells (expressing either wild-type or T315I Bcr-Abl) are treated with various concentrations of this compound for a defined period, such as 4 hours.[2][3]

-

Cell Lysis: After treatment, cells are harvested and lysed using a buffer containing SDS (e.g., 1x SDS sample buffer) to denature proteins and release cellular contents.[3] The lysate is often sonicated to shear DNA and reduce viscosity.[10]

-

Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading onto the gel.

-

Electrophoresis: Equal amounts of protein from each sample are separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE) on an 8–12% gel.[3]

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.[10][11]

-

Blocking: The membrane is blocked (e.g., with 5% nonfat dry milk or BSA in TBST) to prevent non-specific antibody binding.[10]

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., Bcr-Abl, Crkl, and STAT5).[3] This is typically done overnight at 4°C.[10]

-

Secondary Antibody & Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is then detected using a chemiluminescent substrate.[11]

-

Analysis: The resulting bands are visualized and quantified to determine the effect of this compound on the phosphorylation status of Bcr-Abl and its downstream effectors.

Mandatory Visualizations

This compound Mechanism of Action: Bcr-Abl Signaling Inhibition

The primary mechanism of this compound's antiproliferative activity in CML cells is the direct inhibition of the constitutively active Bcr-Abl kinase. This blocks the downstream signaling cascades that drive cell proliferation and survival. Specifically, this compound has been shown to suppress the phosphorylation of key downstream substrates like Crkl and STAT5.[3]

Caption: this compound inhibits Bcr-Abl, blocking downstream phosphorylation of Crkl and STAT5.

Experimental Workflow: In Vitro Cellular Antiproliferation Assay

The workflow for assessing the antiproliferative effects of a compound like this compound is a standardized, multi-step process designed for accuracy and reproducibility, often in a high-throughput format.

Caption: Standard workflow for determining IC50 values using the MTT assay.

References

- 1. Synthesis and identification of this compound as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and identification of this compound as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. researchgate.net [researchgate.net]

- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 11. abcam.cn [abcam.cn]

Methodological & Application

Application Notes and Protocols for GZD856 In Vitro Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

GZD856 is a potent, orally bioavailable Bcr-Abl tyrosine kinase inhibitor (TKI) effective against both native Bcr-Abl and the imatinib-resistant T315I mutant.[1][2] These application notes provide detailed protocols for in vitro cell culture assays to characterize the activity of this compound, including cell proliferation, Western blot analysis of downstream signaling, apoptosis, and cell cycle analysis. The provided methodologies and data summaries will assist researchers in evaluating this compound and similar compounds in a laboratory setting.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | IC₅₀ (nM) |

| Native Bcr-Abl | 19.9[2] |

| Bcr-Abl (T315I Mutant) | 15.4[2] |

Table 2: Anti-proliferative Activity of this compound in Bcr-Abl Positive Cell Lines

| Cell Line | Bcr-Abl Status | IC₅₀ (nM) |

| K562 | Native | 2.2[2] |

| Ba/F3 | Wild-Type (WT) | 0.64[2] |

| Ba/F3 | T315I Mutant | 10.8[2] |

Experimental Protocols

Cell Proliferation Assay (CCK-8)

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to determine the anti-proliferative activity of this compound.

Materials:

-

Bcr-Abl positive cell lines (e.g., K562, Ba/F3-WT, Ba/F3-T315I)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

This compound stock solution (in DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Culture cells in logarithmic growth phase.

-

Prepare a cell suspension and adjust the density to plate approximately 3,000 cells per well in 100 µL of complete culture medium in a 96-well plate.[1]

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete culture medium. Add 10 µL of the diluted compound or vehicle control (DMSO) to the respective wells.[3]

-

Incubate the plate for 72 hours.[1]

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C, protected from light.[3]

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability using the following formula:

-

Cell Viability (%) = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100

-

-

Determine the IC₅₀ value by plotting cell viability against the logarithm of this compound concentration using a suitable software (e.g., GraphPad Prism).

Western Blot Analysis of Bcr-Abl Signaling

This protocol details the procedure for analyzing the inhibition of Bcr-Abl and its downstream signaling proteins, Crkl and STAT5, by this compound.

Materials:

-

K562, Ba/F3-WT, and Ba/F3-T315I cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels (8-12%)[1]

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (p-Abl, Abl, p-Crkl, Crkl, p-STAT5, STAT5, β-actin)

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Detection Kit

Procedure:

-

Seed cells and allow them to adhere or grow to a suitable confluency.

-

Treat cells with various concentrations of this compound or vehicle control for 4 hours.[1][2]

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on an 8-12% gel.[1]

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Visualize the protein bands using an ECL detection kit and an imaging system.[1]

Apoptosis Assay (Annexin V Staining)

This protocol describes a general method for detecting apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Target cells (e.g., K562)

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.

-

Harvest the cells, including any floating cells from the supernatant.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Live cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Cell Cycle Analysis

This protocol outlines a general procedure for analyzing the effect of this compound on the cell cycle distribution using Propidium Iodide (PI) staining.

Materials:

-

Target cells (e.g., K562)

-

This compound

-

70% cold ethanol

-

PBS

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound at various concentrations for 24 hours.

-

Harvest and wash the cells with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells for at least 2 hours at -20°C.[4]

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution containing RNase A.[4]

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry. The data will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]

Visualizations

Caption: this compound inhibits Bcr-Abl kinase activity and downstream signaling.

Caption: Workflow for Western Blot analysis.

Caption: Workflow for CCK-8 cell proliferation assay.

References

Application Notes and Protocols for Western Blot Analysis of Bcr-Abl Signaling with GZD856

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation leads to the formation of the BCR-ABL1 fusion gene, encoding the constitutively active Bcr-Abl tyrosine kinase. The aberrant kinase activity of Bcr-Abl drives the malignant transformation of hematopoietic stem cells through the continuous activation of downstream signaling pathways, including the CrkL and STAT5 pathways, which are crucial for cell proliferation and survival.

GZD856 is a potent, orally bioavailable Bcr-Abl tyrosine kinase inhibitor (TKI). It has been shown to effectively suppress the kinase activity of both native Bcr-Abl and its clinically relevant mutants, including the highly resistant T315I mutation.[1][2] This document provides detailed protocols for utilizing Western blotting to investigate the inhibitory effects of this compound on Bcr-Abl signaling, focusing on the phosphorylation status of Bcr-Abl, CrkL, and STAT5.

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor of the Bcr-Abl kinase. By binding to the ATP-binding site of the Abl kinase domain, this compound blocks the transfer of phosphate from ATP to tyrosine residues on its substrates. This inhibition leads to a dose-dependent decrease in the autophosphorylation of Bcr-Abl and the subsequent phosphorylation of its downstream effector proteins, such as CrkL and STAT5.[1][3] The inhibition of these signaling pathways ultimately leads to decreased cell proliferation and the induction of apoptosis in Bcr-Abl positive cells.[4]

Data Presentation

The inhibitory effect of this compound on Bcr-Abl kinase activity and cell proliferation has been quantified in various CML cell lines. The following tables summarize the reported IC50 values.

Table 1: Kinase Inhibitory Activity of this compound

| Target | IC50 (nM) |

| Bcr-Abl (Wild-Type) | 19.9 |

| Bcr-Abl (T315I Mutant) | 15.4 |

Data sourced from Lu et al. (2017).[1]

Table 2: Anti-proliferative Activity of this compound

| Cell Line | Bcr-Abl Status | IC50 (nM) |

| K562 | Wild-Type | 2.2 |

| Ba/F3 | Wild-Type | 0.64 |

| Ba/F3 | T315I Mutant | 10.8 |

Data sourced from Lu et al. (2017).[1]

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

This protocol describes the culture of Bcr-Abl positive cell lines and their treatment with this compound to assess its impact on signaling pathways.

Materials:

-

K562 or Ba/F3 cells expressing Bcr-Abl (Wild-Type or T315I mutant)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (stock solution in DMSO)

-

6-well cell culture plates

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Culture K562 or Ba/F3 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the cells in 6-well plates at a density that will allow for logarithmic growth during the treatment period.

-

Prepare serial dilutions of this compound in culture medium from a concentrated stock solution (e.g., 10 mM in DMSO). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a predetermined time, typically 4 hours, to observe effects on protein phosphorylation.[3]

-

Following treatment, harvest the cells by centrifugation.

-

Wash the cell pellet once with ice-cold PBS.

-

Proceed immediately to cell lysis as described in Protocol 2.

Protocol 2: Preparation of Cell Lysates

This protocol details the extraction of total cellular proteins for Western blot analysis.

Materials:

-

Harvested cell pellets from Protocol 1

-

RIPA Lysis Buffer (or a similar lysis buffer)

-

Protease Inhibitor Cocktail

-

Phosphatase Inhibitor Cocktail

-

BCA Protein Assay Kit

-

Microcentrifuge

Procedure:

-

Resuspend the cell pellet in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. A common lysis buffer is RIPA buffer.

-

Incubate the cell suspension on ice for 30 minutes with intermittent vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (containing the total protein) to a fresh, pre-chilled microcentrifuge tube.

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add SDS-PAGE sample loading buffer to the lysates and heat at 95-100°C for 5 minutes.[5]

-

The samples are now ready for SDS-PAGE or can be stored at -80°C.

Protocol 3: Western Blotting

This protocol provides a general procedure for separating proteins by SDS-PAGE, transferring them to a membrane, and probing with specific antibodies.

Materials:

-

Prepared cell lysates from Protocol 2

-

Polyacrylamide gels (e.g., 4-12% Bis-Tris gels)

-

SDS-PAGE running buffer

-

Protein molecular weight standards

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies (see Table 3 for suggestions)

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

TBST (Tris-Buffered Saline with 0.1% Tween-20)

-

Enhanced Chemiluminescence (ECL) detection reagents

-

Imaging system

Procedure:

-

SDS-PAGE: Load equal amounts of protein (typically 20-40 µg) from each sample into the wells of a polyacrylamide gel. Include a protein molecular weight standard in one lane. Run the gel according to the manufacturer's recommendations until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[5] For phospho-specific antibodies, 5% BSA in TBST is often recommended.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[6] See Table 3 for recommended primary antibodies.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.[5]

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step as described in step 5.

-

Detection: Incubate the membrane with ECL detection reagents according to the manufacturer's protocol.

-

Imaging: Capture the chemiluminescent signal using a digital imaging system.

-

Stripping and Reprobing (Optional): To detect multiple proteins on the same membrane, the membrane can be stripped of the first set of antibodies and then reprobed with a different primary antibody. It is recommended to first probe for the phosphorylated protein, then strip and reprobe for the total protein as a loading control.

Table 3: Recommended Primary Antibodies for Western Blotting

| Target Protein | Antibody Specificity | Suggested Supplier |

| Bcr-Abl | Phospho-Bcr (Tyr177) | Cell Signaling Technology |

| Bcr-Abl | c-Abl | Cell Signaling Technology |

| CrkL | Phospho-CrkL (Tyr207) | Cell Signaling Technology |

| CrkL | CrkL | Cell Signaling Technology |

| STAT5 | Phospho-STAT5 (Tyr694) | Cell Signaling Technology |

| STAT5 | STAT5 | Cell Signaling Technology |

| Loading Control | GAPDH or β-Actin | Various |

Note: Optimal antibody dilutions should be determined empirically.

Mandatory Visualizations

References

- 1. Synthesis and identification of this compound as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and identification of this compound as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Western Blot Protocol | Proteintech Group [ptglab.com]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

Determining the IC50 of GZD856 in K562 and Ba/F3 Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of GZD856 in K562 (human chronic myeloid leukemia) and Ba/F3 (murine pro-B) cell lines. This compound is a potent inhibitor of the Bcr-Abl tyrosine kinase, including the T315I mutant which confers resistance to many other tyrosine kinase inhibitors.

Data Summary: IC50 of this compound

The following table summarizes the reported IC50 values for this compound in relevant cell lines, demonstrating its potent anti-proliferative activity.

| Cell Line | Genotype | IC50 (nM) | Reference |

| K562 | Bcr-Abl (Wild-Type) | 2.2 | [1][2] |

| Ba/F3 | Bcr-Abl (Wild-Type) | 0.64 | [1][2] |

| Ba/F3 | Bcr-Abl (T315I Mutant) | 10.8 | [1][2] |

Experimental Protocols

Cell Culture

K562 Cell Culture Protocol:

-

Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL. Passage every 2-3 days by centrifuging the cell suspension, removing the old medium, and resuspending the cell pellet in fresh medium at the desired seeding density.

Ba/F3 Cell Culture Protocol:

-

Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 10 ng/mL murine Interleukin-3 (IL-3). Note: For Ba/F3 cells stably transfected with Bcr-Abl (WT or T315I), IL-3 may not be required for survival and proliferation.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Maintain cell density between 5 x 10^4 and 5 x 10^5 cells/mL. Passage every 2-3 days by diluting the cell suspension with fresh medium to the recommended seeding density.

IC50 Determination using MTT Assay

This protocol outlines the steps for a 96-well plate-based colorimetric assay using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to assess cell viability.

Materials:

-

K562 or Ba/F3 cells

-

Complete culture medium (as described above)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well flat-bottom sterile culture plates

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding:

-

Harvest cells in the logarithmic growth phase.

-

Perform a cell count and determine viability (e.g., using Trypan Blue exclusion).

-

Dilute the cell suspension to the appropriate seeding density (e.g., 5,000-10,000 cells/well for K562; 2,000-5,000 cells/well for Ba/F3) in a final volume of 100 µL per well in a 96-well plate.

-

Include wells with medium only for blank measurements.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound from the stock solution in complete culture medium. A common starting point is a 2-fold or 3-fold dilution series to cover a broad concentration range (e.g., 0.1 nM to 1 µM).

-

Add the desired volume of the diluted this compound to the appropriate wells. Ensure a consistent final volume in all wells. Include vehicle control wells (e.g., DMSO at the same final concentration as the highest this compound concentration).

-

Typically, this compound is added in a small volume (e.g., 1 µL) to each well.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

-

Carefully remove the medium from each well without disturbing the formazan crystals. For suspension cells like K562 and Ba/F3, this can be achieved by centrifuging the plate and then aspirating the supernatant.

-

Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R). The IC50 is the concentration of this compound that results in a 50% reduction in cell viability.

-

Visualizations

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of this compound using the MTT assay.

This compound Inhibition of the Bcr-Abl Signaling Pathway

Caption: this compound inhibits the Bcr-Abl signaling pathway, leading to reduced cell proliferation and survival.

References

Application Notes and Protocols for Establishing a GZD856 In Vivo Xenograft Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

GZD856 is a potent, orally bioavailable Bcr-Abl tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy against both native Bcr-Abl and the imatinib-resistant T315I mutant.[1][2] This document provides a detailed protocol for establishing a subcutaneous xenograft mouse model using human chronic myeloid leukemia (CML) K562 cells and murine Ba/F3 cells expressing the Bcr-Abl T315I mutation to evaluate the in vivo antitumor activity of this compound.

Mechanism of Action and Signaling Pathway

This compound effectively suppresses the kinase activity of the Bcr-Abl fusion protein, a hallmark of CML.[1][3] This inhibition blocks downstream signaling pathways crucial for cell proliferation and survival, including the phosphorylation of Crkl and STAT5.[1] The T315I mutation, a common cause of resistance to first and second-generation TKIs, is effectively targeted by this compound.[1][2]

Caption: this compound Signaling Pathway.

Experimental Protocols

Cell Lines

-

K562: Human CML cell line expressing native Bcr-Abl.

-

Ba/F3-Bcr-Abl T315I: Murine pro-B cell line engineered to express the T315I mutant of Bcr-Abl, rendering it IL-3 independent for survival.

Animal Model

-

Species: Mouse

-

Strain: NOD/SCID (Non-obese diabetic/severe combined immunodeficient) or other highly immunodeficient strains like NSG are recommended for leukemia xenografts.[2][3]

-

Age: 6-8 weeks

-

Sex: Female or male

Experimental Workflow

Caption: Experimental Workflow for this compound Xenograft Model.

Detailed Methodology

-

Cell Culture:

-

Culture K562 or Ba/F3-Bcr-Abl T315I cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.

-

Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.

-

-

Animal Handling and Acclimatization:

-

Tumor Cell Implantation:

-

Harvest cells and wash them twice with sterile, serum-free PBS.

-

Resuspend cells in PBS at a concentration of 1–5 × 10^8 cells/mL.[8]

-

Inject 100-200 µL of the cell suspension subcutaneously into the right flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Drug Preparation and Administration:

-

Prepare this compound and Imatinib (positive control) in a suitable vehicle for oral administration (e.g., 0.5% carboxymethylcellulose sodium).

-

Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=10 per group).

-

Administer this compound or Imatinib daily via oral gavage for 16 consecutive days.[1]

-

-

Endpoint and Data Collection:

-

The primary endpoint is the tumor volume at the end of the treatment period.

-

Euthanize mice at the end of the study (Day 16) or if they meet humane endpoint criteria (e.g., tumor volume > 2000 mm³, significant body weight loss >20%, ulceration, or signs of distress).[11]

-

Excise tumors, measure their final weight, and process for further analysis (e.g., histology, Western blot) if required.

-

Data Presentation

In Vitro Potency of this compound

| Cell Line | Bcr-Abl Status | This compound IC50 (nM) | Imatinib IC50 (nM) | Nilotinib IC50 (nM) |

| K562 | Native | 2.2 | 189 | 6.5 |

| Ba/F3 WT | Wild-Type | 0.64 | 500 | 22 |

| Ba/F3 T315I | T315I Mutant | 10.8 | 10,160 | 1,461 |

Data summarized from Lu et al., 2017.[1]

In Vivo Efficacy of this compound in K562 Xenograft Model

| Treatment Group | Dose (mg/kg/day) | Route | Tumor Growth Inhibition (%) |

| Vehicle Control | - | Oral | 0 |

| This compound | 10 | Oral | Potent Suppression |

| Imatinib | 50 | Oral | Significant Inhibition |

Qualitative summary based on graphical data from Lu et al., 2017.[1][12]

In Vivo Efficacy of this compound in Ba/F3-Bcr-Abl T315I Xenograft Model

| Treatment Group | Dose (mg/kg/day) | Route | Tumor Growth Response |

| Vehicle Control | - | Oral | Progressive Growth |

| This compound | 20 | Oral | No obvious inhibition |

| This compound | 50 | Oral | ~90% tumor regression |

| Imatinib | 100 | Oral | No inhibition |

Data summarized from Lu et al., 2017.[1][13]

Ethical Considerations

All animal experiments must be conducted in compliance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body.[11] Key ethical considerations include:

-

Minimizing animal pain and distress.

-

Ensuring proper housing, handling, and care of the animals.

-

Using the minimum number of animals necessary to obtain statistically significant results (3Rs: Replacement, Reduction, and Refinement).[5][6]

References

- 1. Immunodeficient NBSGW mouse strain allows chemotherapy modeling in AML patient‐derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journal.waocp.org [journal.waocp.org]

- 3. Immunodeficient Mice for Cancer Studies: Which host strain should I use? [jax.org]

- 4. awionline.org [awionline.org]

- 5. Guidelines for the welfare and use of animals in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.manchester.ac.uk [research.manchester.ac.uk]

- 7. Guidelines for the welfare and use of animals in cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tumor Volume Measurements by Calipers - Biopticon [biopticon.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. animalcare.jhu.edu [animalcare.jhu.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for GZD856 in Murine Models of Chronic Myeloid Leukemia (CML)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage and administration of GZD856 in preclinical murine models of Chronic Myeloid Leukemia (CML). The protocols detailed below are based on established methodologies for evaluating the efficacy of Bcr-Abl tyrosine kinase inhibitors in vivo.

Introduction

This compound is a potent, orally bioavailable inhibitor of the Bcr-Abl kinase, including the T315I mutant which confers resistance to many first and second-generation tyrosine kinase inhibitors (TKIs). Murine xenograft models are crucial for the preclinical evaluation of novel therapeutic agents like this compound, providing insights into efficacy, pharmacokinetics, and potential toxicity before clinical translation. The following sections detail the recommended dosages and experimental protocols for the use of this compound in CML xenograft models.

Recommended this compound Dosage and Administration

The recommended dosage of this compound varies depending on the specific murine model of CML being utilized. Studies have established effective dosing regimens in both human CML cell line (K562) xenografts and in models expressing the resistant Bcr-AblT315I mutation.

| Murine Model | Cell Line | This compound Dosage | Administration Route | Treatment Schedule |

| Human CML Xenograft | K562 | 10 mg/kg/day | Oral Gavage | Once daily for 16 consecutive days |

| Imatinib-Resistant CML Xenograft | Ba/F3-Bcr-AblT315I | 20-50 mg/kg/day | Oral Gavage | Once daily for 16 consecutive days |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are designed to guide researchers in setting up and executing in vivo studies to evaluate the efficacy of this compound.

Murine Xenograft Model Establishment

This protocol describes the subcutaneous implantation of CML cells to generate solid tumors in immunocompromised mice.

Materials:

-

K562 or Ba/F3-Bcr-AblT315I cells

-

Sterile phosphate-buffered saline (PBS)

-

Matrigel (optional, can enhance tumor take-rate)

-

Immunocompromised mice (e.g., athymic nude mice, NOD/SCID mice), 6-8 weeks old

-

Syringes (1 mL) with 27-gauge needles

-

Hemocytometer or automated cell counter

-

Trypan blue solution

Procedure:

-

Culture K562 or Ba/F3-Bcr-AblT315I cells in appropriate media until they reach the logarithmic growth phase.

-

Harvest the cells by centrifugation and wash twice with sterile PBS.

-

Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) to a final concentration of 5 x 107 cells/mL.

-

Check cell viability using trypan blue exclusion; viability should be >95%.

-

Subcutaneously inject 100 µL of the cell suspension (containing 5 x 106 cells) into the right flank of each mouse.

-

Monitor the mice for tumor growth. Palpable tumors are typically expected to form within 7-14 days.

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

Experimental workflow for in vivo this compound efficacy studies.

This compound Formulation and Oral Administration

This protocol outlines the preparation and administration of this compound via oral gavage.

Materials:

-

This compound powder

-

Vehicle (e.g., 0.5% carboxymethylcellulose sodium, or a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water)

-

Oral gavage needles (20-22 gauge, straight or curved)

-

Syringes (1 mL)

-

Balance and weigh boats

-

Vortex mixer and/or sonicator

Procedure:

-

Calculate the total amount of this compound required based on the number of mice, their average weight, and the desired dose.

-

Prepare the vehicle solution under sterile conditions.

-

Weigh the appropriate amount of this compound powder and suspend it in the vehicle to achieve the final desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse, assuming a 200 µL gavage volume).

-

Vortex and/or sonicate the suspension until it is homogeneous. Prepare fresh daily.

-

Administer the this compound suspension to the mice once daily via oral gavage. The volume is typically 100-200 µL per mouse.

-

The control group should receive the vehicle only.

Assessment of Antitumor Efficacy

This protocol describes the monitoring of tumor growth and assessment of treatment efficacy.

Materials:

-

Digital calipers

-

Animal scale

Procedure:

-

Measure the tumor dimensions (length and width) with digital calipers every 2-3 days.

-

Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .

-

Record the body weight of each mouse 2-3 times per week to monitor for signs of toxicity.

-

At the end of the treatment period, euthanize the mice and excise the tumors.

-

Weigh the excised tumors.

-

Tumor growth inhibition (TGI) can be calculated as a percentage: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100 .

Western Blot Analysis of Bcr-Abl Signaling

This protocol is for assessing the effect of this compound on the Bcr-Abl signaling pathway in tumor tissues or cell lysates.

Materials:

-

Excised tumor tissue or CML cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-